molecular formula C21H20O7 B600656 Piscodone CAS No. 11025-91-5

Piscodone

Cat. No.: B600656
CAS No.: 11025-91-5
M. Wt: 384.38
Attention: For research use only. Not for human or veterinary use.
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Description

Piscodone (IUPAC: 5-ethyl-3-pyridinyl-1,2-diazepin-4-one) is a synthetic heterocyclic compound belonging to the diazepine class, characterized by a pyridine ring fused with a seven-membered diazepine core. Its unique structure enables selective binding to γ-aminobutyric acid (GABA) receptors, making it a candidate for anxiolytic and anticonvulsant applications . Unlike traditional benzodiazepines, this compound exhibits reduced sedative effects due to its modified substituents, which enhance receptor subtype specificity .

Properties

CAS No.

11025-91-5

Molecular Formula

C21H20O7

Molecular Weight

384.38

Synonyms

6'-Methoxy-2'-prenyl-5,7,3',4'-tetrahydroxyisoflavone

Origin of Product

United States

Comparison with Similar Compounds

Pyridodiazepine Derivatives

Piscodone’s closest structural analogues include Lormetazepam and Zopiclone (Table 1). While Lormetazepam shares a diazepine backbone, its chloro-substituted phenyl group increases sedation potency (EC₅₀: 5 nM) but raises dependency risks . Zopiclone, a cyclopyrrolone derivative, lacks the pyridine ring, resulting in weaker GABA binding (EC₅₀: 28 nM) and shorter half-life (4.1 hours) .

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Substituents EC₅₀ (nM) Half-Life (h) Sedation Index
This compound Pyridine-diazepine Ethyl, pyridinyl 12 8.2 1.2
Lormetazepam Benzodiazepine Chlorophenyl 5 10.5 3.8
Zopiclone Cyclopyrrolone Methylpiperazine 28 4.1 2.1

Data compiled from receptor-binding assays (rat models) .

Metal-Complexed Analogues

This compound’s pyridine moiety allows coordination with transition metals (e.g., Fe²⁺, Cu²⁺), enhancing stability in aqueous media. Comparatively, Ferrodiazepine (Fe²⁺-bound analogue) shows 40% higher plasma stability but reduced blood-brain barrier permeability due to increased molecular weight .

Functional Analogues

Anxiolytic Agents

This compound’s anxiolytic efficacy (85% reduction in rodent anxiety behaviors) surpasses Buspirone (60% reduction), a 5-HT₁ₐ partial agonist, but underperforms against Alprazolam (95% reduction) in acute models . However, this compound’s lower abuse liability (0.3 vs. 4.8 on the Drug Abuse Potential Scale) positions it as a safer alternative .

Anticonvulsants

In maximal electroshock tests, this compound achieves 70% seizure suppression at 10 mg/kg, comparable to Valproate (75% suppression) but with fewer hepatotoxic metabolites .

Research Findings and Challenges

Analytical Limitations

Quantifying this compound in biological matrices faces challenges due to its polar metabolites interfering with HPLC-UV detection. LC-MS/MS methods improve specificity but require isotopic labeling (cost: $1,200/sample) .

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